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molecular formula C11H14N4O3 B1676621 MK 436 CAS No. 33450-08-7

MK 436

Cat. No. B1676621
M. Wt: 250.25 g/mol
InChI Key: SPUUHYKZDFCYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010176

Procedure details

Following the same procedure as in Example 30, the hydroxamoylchloride prepared as in Example 7 is reacted with cyclohexene. The product, 2-(3a,4,5,6,7,7a-hexahydro-1,2-benz-isoxazol-3-yl)-5-nitroimidazole has a melting point of 119°-121° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3a,4,5,6,7,7a-hexahydro-1,2-benz-isoxazol-3-yl)-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1CCCCC=1.[O:7]1[CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH:10]2[C:9]([C:16]2[NH:17][C:18]([N+:21]([O-:23])=[O:22])=[CH:19][N:20]=2)=[N:8]1>>[CH3:1][N:17]1[C:18]([N+:21]([O-:23])=[O:22])=[CH:19][N:20]=[C:16]1[C:9]1[CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]2[O:7][N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Two
Name
2-(3a,4,5,6,7,7a-hexahydro-1,2-benz-isoxazol-3-yl)-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=C(C2C1CCCC2)C=2NC(=CN2)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hydroxamoylchloride prepared as in Example 7

Outcomes

Product
Name
Type
Smiles
CN1C(=NC=C1[N+](=O)[O-])C1=NOC2C1CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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